Mosapride itself is a well-known drug used to enhance gastrointestinal motility by acting as a 5-HT4 receptor agonist. The specific derivative, N,N-Diacetyl Des-4-fluorobenzyl Mosapride, is synthesized to explore variations in efficacy and pharmacological properties. Its chemical structure includes acetyl groups, which may influence its solubility and biological activity.
The synthesis of N,N-Diacetyl Des-4-fluorobenzyl Mosapride involves several key steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are optimized to maximize yield and minimize side products. For example, reactions are often conducted at room temperature for several hours to ensure complete conversion.
N,N-Diacetyl Des-4-fluorobenzyl Mosapride can be represented by its molecular formula . The structure features:
N,N-Diacetyl Des-4-fluorobenzyl Mosapride participates in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's properties or developing new derivatives with enhanced biological activities.
The mechanism of action of N,N-Diacetyl Des-4-fluorobenzyl Mosapride primarily involves its interaction with serotonin receptors, particularly the 5-HT4 receptor subtype. The compound acts as an agonist, leading to increased gastrointestinal motility through:
Quantitative assays measuring receptor binding affinity and functional assays assessing motility changes in animal models provide data supporting these mechanisms.
N,N-Diacetyl Des-4-fluorobenzyl Mosapride exhibits several important physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
N,N-Diacetyl Des-4-fluorobenzyl Mosapride has several scientific applications:
The systematic naming of N,N-Diacetyl Des-4-fluorobenzyl Mosapride follows IUPAC conventions for substituted benzamide derivatives. The parent structure is identified as a benzamide core, specifically 4-acetamido-5-chloro-2-ethoxybenzamide, modified with a N-(4-acetylmorpholin-2-yl)methyl substituent. The complete IUPAC designation is:
4-acetamido-N-[(4-acetylmorpholin-2-yl)methyl]-5-chloro-2-ethoxybenzamide [1] [3].
This name reflects three critical structural features:
Systematic naming prioritizes the benzamide as the principal chain, with "4-acetamido-5-chloro-2-ethoxy" defining the substitution pattern on the benzene ring. The morpholine moiety is treated as a substituent with locants specifying the acetyl group at position 4 and the connecting methylene group at position 2 [7] [9].
N,N-Diacetyl Des-4-fluorobenzyl Mosapride possesses the definitive molecular formula C₁₈H₂₄ClN₃O₅, established through high-resolution mass spectrometry and elemental analysis [1] [6]. This composition accounts for:
The molecular weight is calculated as 397.85 g/mol based on standard atomic masses (C=12.01, H=1.008, Cl=35.45, N=14.01, O=16.00). Experimental accurate mass spectrometry confirms this value with a measured mass of 397.14 (likely referring to the monoisotopic mass) [1] [2].
Table 1: Atomic Composition and Mass Data
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₄ClN₃O₅ |
Exact Molecular Weight | 397.1406 g/mol |
Monoisotopic Mass | 397.14 Da |
Nominal Molecular Weight | 397.85 g/mol |
Heavy Atom Count | 27 |
Composition | C 54.34%; H 6.08%; Cl 8.91%; N 10.56%; O 20.11% |
The compound contains one chiral center at the C-2 position of the morpholine ring, theoretically yielding two enantiomers [(R)- and (S)- configurations]. Literature indicates that the bioactive form likely corresponds to a specific stereoisomer, though most available reference materials are provided as racemic mixtures for research purposes [3] [9].
Key stereochemical considerations:
No geometric isomers are possible due to absence of double bonds in the aliphatic chain. However, the presence of the chiral center necessitates chiral separation techniques (e.g., chiral HPLC) for resolving enantiomers in metabolic studies [6] .
This Mosapride metabolite is documented under multiple nomenclature systems across scientific literature and commercial catalogs. The primary registry identifier is CAS Number 170799-32-3, universally recognized in chemical databases and regulatory documents [1] [3] [7].
Table 2: Synonyms and Registry Identifiers
Identifier Type | Designation |
---|---|
Systematic Name | 4-acetamido-N-[(4-acetylmorpholin-2-yl)methyl]-5-chloro-2-ethoxybenzamide |
Common Synonyms | N,N-Diacetyl Des-4-fluorobenzyl Mosapride; Protected Mosapride Metabolite |
IUPAC Variants | 4-(Acetylamino)-N-[(4-acetyl-2-morpholinyl)methyl]-5-chloro-2-ethoxybenzamide |
Benzamide, 4-(acetylamino)-N-[(4-acetyl-2-morpholinyl)methyl]-5-chloro-2-ethoxy- | |
Research Codes | TRC-D324750; TR-D324750; M-1 metabolite derivative |
Related CAS | 170799-31-2 (N,N-Diacetyl Des-5'-chloro-4-fluorobenzyl Mosapride isomer) [5] [9] |
Distinction from similar compounds:
The structural elucidation of N,N-Diacetyl Des-4-fluorobenzyl Mosapride relies on complementary spectroscopic techniques:
NMR Spectroscopy (Predicted for 400 MHz, DMSO-d₆)
¹³C NMR:
Infrared Spectroscopy (KBr pellet, cm⁻¹)
Mass Spectrometry
Table 3: Characteristic Spectral Signatures
Technique | Key Assignments | Structural Significance |
---|---|---|
¹H NMR | δ 1.98, 2.05 (2s) | Two acetyl methyl groups |
δ 7.25 (s), 7.95 (s) | Disubstituted benzamide protons | |
¹³C NMR | δ 168.5, 169.8, 170.5 | Three carbonyl carbons |
IR | 1675, 1650 cm⁻¹ (doublet) | Distinct acetyl C=O stretches |
MS | m/z 398.15 [M+H]⁺ → m/z 356.10 (-42) → m/z 313.07 (-42) | Sequential loss of two acetyl groups |
The spectroscopic fingerprint provides definitive confirmation of the N,N-diacetyl modification through characteristic acetyl methyl singlets in ¹H NMR, three distinct carbonyl signals in ¹³C NMR, and sequential loss of ketene fragments (42 Da) in mass spectrometry [3] [6] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: